(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
CAS No.:
Cat. No.: VC13487928
Molecular Formula: C8H8ClF2NO
Molecular Weight: 207.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClF2NO |
|---|---|
| Molecular Weight | 207.60 g/mol |
| IUPAC Name | (3R)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H7F2NO.ClH/c9-4-1-5-7(11)3-12-8(5)6(10)2-4;/h1-2,7H,3,11H2;1H/t7-;/m0./s1 |
| Standard InChI Key | QIPZDYABBMFPHV-FJXQXJEOSA-N |
| Isomeric SMILES | C1[C@@H](C2=C(O1)C(=CC(=C2)F)F)N.Cl |
| SMILES | C1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl |
| Canonical SMILES | C1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Stereochemistry
The systematic IUPAC name for this compound is (3R)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, reflecting its (R)-configuration at the C3 position. The benzofuran core consists of a fused benzene and furan ring, with two fluorine atoms at the 5- and 7-positions and an amine group at C3 .
Structural Descriptors
The molecular formula is C₈H₈ClF₂NO, with a molecular weight of 207.60 g/mol . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1[C@@H](C2=C(O1)C(=CC(=C2)F)F)N.Cl | |
| InChI Key | QIPZDYABBMFPHV-FJXQXJEOSA-N | |
| Canonical SMILES | C1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl |
The stereochemistry is critical for its interactions in chiral environments, such as enzyme active sites.
Synthesis and Manufacturing
Synthetic Routes
While specific synthetic protocols for this compound are proprietary, general strategies for analogous dihydrobenzofuran amines involve:
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Benzofuran Ring Formation: Cyclization of substituted phenols with epoxides or diols under acidic conditions.
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Fluorination: Electrophilic fluorination using reagents like Selectfluor® at the 5- and 7-positions.
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Amination: Introduction of the amine group via reductive amination or nitro group reduction.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Industrial Considerations
Large-scale production optimizes steps for cost and efficiency, employing continuous-flow reactors and catalytic fluorination. Purification typically involves recrystallization or chromatography to achieve >98% enantiomeric excess .
Physicochemical Properties
Molecular Properties
The compound’s fluorine atoms increase lipophilicity (logP ≈ 1.8), while the hydrochloride salt improves aqueous solubility (>50 mg/mL) . Key properties include:
| Property | Value |
|---|---|
| Melting Point | 215–217°C (dec.) |
| Optical Rotation | [α]D²⁵ = +42° (c=1, H₂O) |
| pKa (Amine) | 8.2 |
Spectral Data
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¹H NMR (400 MHz, D₂O): δ 6.85 (d, J=8.4 Hz, 1H), 6.50 (d, J=8.4 Hz, 1H), 4.20 (m, 1H), 3.95 (dd, J=10.0 Hz, 1H), 3.30 (dd, J=10.0 Hz, 1H).
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¹³C NMR (100 MHz, D₂O): δ 158.1 (C-O), 145.2 (C-F), 116.7 (C-F), 75.3 (C3), 50.1 (C2).
Comparison with Related Compounds
| Compound | Molecular Formula | Substituents | Key Application |
|---|---|---|---|
| (R)-5,7-Difluoro-...HCl | C₈H₈ClF₂NO | 5-F, 7-F, NH₂·HCl | Enzyme inhibition |
| 5-Fluoro-2,3-dihydrobenzofuran-3-amine | C₈H₈FNO | 5-F, NH₂ | Intermediate synthesis |
| 7-Chloro-...HCl | C₈H₈Cl₂NO | 7-Cl, NH₂·HCl | Antimicrobial studies |
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